REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]=O)[C:6]=1[O:7][CH2:8]C(O)=O)=[O:4].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[O:7]1[C:6]2[C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:15][CH:14]=[CH:13][C:12]=2[CH:16]=[CH:8]1 |f:1.2,4.5.6|
|
Name
|
(2-methoxycarbonyl-6-formylphenoxy)acetic acid
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(OCC(=O)O)C(=CC=C1)C=O
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C(=CC=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |